N-{4-[1-(furan-2-carbonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
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Description
N-{4-[1-(furan-2-carbonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a useful research compound. Its molecular formula is C22H21N3O5S and its molecular weight is 439.49. The purity is usually 95%.
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Biological Activity
N-{4-[1-(furan-2-carbonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and anti-inflammatory properties. This article synthesizes current knowledge on its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound can be described by its chemical structure, which includes a furan moiety, a pyrazole ring, and a methanesulfonamide group. Its molecular formula is C19H20N2O4S, and it exhibits unique pharmacological properties due to the presence of these functional groups.
Anticancer Activity
Recent studies have shown that compounds containing pyrazole derivatives exhibit significant anticancer activity. For instance, a review highlighted various pyrazole derivatives and their cytotoxic effects against several cancer cell lines. Notably, compounds similar to this compound have demonstrated promising results in inhibiting cell proliferation in various cancer types.
Table 1: IC50 Values of Related Pyrazole Derivatives
Compound Name | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Compound A | MCF7 | 0.39 | |
Compound B | A549 | 0.28 | |
Compound C | HCT116 | 0.46 | |
N-{...} | NCI-H460 | 0.74 |
Anti-inflammatory Activity
In addition to anticancer properties, pyrazole derivatives are recognized for their anti-inflammatory effects. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in inflammatory processes. The presence of the methanesulfonamide group may enhance this activity by increasing solubility and bioavailability.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cancer Cell Growth : The compound likely disrupts critical signaling pathways involved in cell cycle regulation and apoptosis.
- Modulation of Inflammatory Mediators : By inhibiting COX enzymes or other pro-inflammatory cytokines, it may reduce inflammation effectively.
- Induction of Apoptosis : Studies suggest that certain pyrazole derivatives can induce programmed cell death in cancer cells.
Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of a series of pyrazole derivatives on various cancer cell lines, including MCF7 and A549. The results indicated that specific structural modifications significantly enhanced cytotoxicity.
Study 2: In Vivo Anti-inflammatory Effects
In vivo studies on animal models demonstrated that certain pyrazole derivatives reduced edema and inflammatory markers significantly compared to control groups. These findings suggest potential therapeutic applications for inflammatory diseases.
Properties
IUPAC Name |
N-[4-[2-(furan-2-carbonyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5S/c1-29-18-11-7-16(8-12-18)20-14-19(23-25(20)22(26)21-4-3-13-30-21)15-5-9-17(10-6-15)24-31(2,27)28/h3-13,20,24H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFOPSABEXNBLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C(=O)C3=CC=CO3)C4=CC=C(C=C4)NS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.